2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-hexylbenzoate
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Overview
Description
2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-hexylbenzoate is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to an oxoethyl group and a hexylbenzoate moiety. The combination of these functional groups imparts specific chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-hexylbenzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-hexylbenzoic acid with 2-[4-(Octyloxy)phenyl]-2-oxoethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound. Additionally, the optimization of reaction parameters, including temperature, pressure, and solvent choice, plays a crucial role in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-hexylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, amides, ethers.
Scientific Research Applications
2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-hexylbenzoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-hexylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes. For example, the oxoethyl group can interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-heptylbenzoate
- 2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-pentylbenzoate
- 2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-butylbenzoate
Uniqueness
2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-hexylbenzoate stands out due to its specific combination of functional groups, which imparts unique chemical and physical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C29H40O4 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
[2-(4-octoxyphenyl)-2-oxoethyl] 4-hexylbenzoate |
InChI |
InChI=1S/C29H40O4/c1-3-5-7-9-10-12-22-32-27-20-18-25(19-21-27)28(30)23-33-29(31)26-16-14-24(15-17-26)13-11-8-6-4-2/h14-21H,3-13,22-23H2,1-2H3 |
InChI Key |
DMDAYNGTSUBDFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)CCCCCC |
Origin of Product |
United States |
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